N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine
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Overview
Description
N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a fluorophenyl group and a long undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine typically involves multi-step organic reactions. One common method starts with the preparation of 3-fluorophenethylamine, which is then reacted with undecyl bromide under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N1-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group allows for binding to certain receptors, while the undecyl chain enhances its lipophilicity, facilitating its passage through cell membranes. This compound may modulate signaling pathways by acting as an agonist or antagonist at various receptors .
Comparison with Similar Compounds
Similar Compounds
- N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine
- N~1~-[2-(3-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine
- N~1~-[2-(3-Methylphenyl)ethyl]-N~2~-undecylethane-1,2-diamine
Uniqueness
N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and binding affinity to certain targets, making it a valuable compound for various applications .
Properties
CAS No. |
627522-17-2 |
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Molecular Formula |
C21H37FN2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N'-[2-(3-fluorophenyl)ethyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H37FN2/c1-2-3-4-5-6-7-8-9-10-15-23-17-18-24-16-14-20-12-11-13-21(22)19-20/h11-13,19,23-24H,2-10,14-18H2,1H3 |
InChI Key |
BLUVDUVYIFLKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCCC1=CC(=CC=C1)F |
Origin of Product |
United States |
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